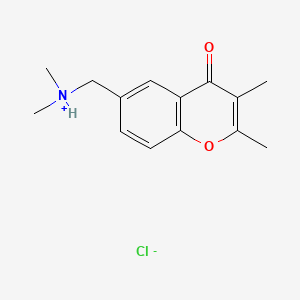

4H-1-Benzopyran-4-one, 6-((dimethylamino)methyl)-2,3-dimethyl-, hydrochloride

Description

4H-1-Benzopyran-4-one, 6-((dimethylamino)methyl)-2,3-dimethyl-, hydrochloride is a synthetic benzopyranone derivative characterized by a dimethylamino-methyl substituent at the 6-position and methyl groups at the 2- and 3-positions, with a hydrochloride counterion. The hydrochloride salt enhances aqueous solubility, making the compound suitable for pharmaceutical applications.

Properties

CAS No. |

38035-30-2 |

|---|---|

Molecular Formula |

C14H18ClNO2 |

Molecular Weight |

267.75 g/mol |

IUPAC Name |

(2,3-dimethyl-4-oxochromen-6-yl)methyl-dimethylazanium;chloride |

InChI |

InChI=1S/C14H17NO2.ClH/c1-9-10(2)17-13-6-5-11(8-15(3)4)7-12(13)14(9)16;/h5-7H,8H2,1-4H3;1H |

InChI Key |

RDMXJIHXIBZQMP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(OC2=C(C1=O)C=C(C=C2)C[NH+](C)C)C.[Cl-] |

Origin of Product |

United States |

Preparation Methods

Formation of the Benzopyran Core

The benzopyran-4-one skeleton is commonly synthesized via condensation reactions involving resorcinol derivatives and β-ketoesters or acetophenones under acidic or basic catalysis. For example, triethyl orthoformate and substituted resacetophenones can be reacted in the presence of perchloric acid to yield hydroxylated chromones, which serve as key intermediates.

Introduction of Methyl Groups at Positions 2 and 3

Methyl substituents at positions 2 and 3 are introduced through alkylation reactions or by using appropriately substituted starting materials. The methyl groups influence the electronic properties and steric environment of the chromone ring, affecting subsequent functionalization steps.

Installation of the Dimethylaminomethyl Group at Position 6

Representative Preparation Procedure

| Step | Reagents & Conditions | Description | Outcome |

|---|---|---|---|

| 1 | Resacetophenone derivative + Triethyl orthoformate + Perchloric acid, room temperature, 8 h | Formation of hydroxylated chromone intermediate | Hydroxylated chromone (key intermediate) |

| 2 | Alkylation with methylating agent (e.g., methyl iodide) under basic conditions | Introduction of methyl groups at 2,3-positions | 2,3-dimethylchromone derivative |

| 3 | Mannich reaction: chromone derivative + formaldehyde + dimethylamine, acid/base catalysis | Installation of dimethylaminomethyl group at position 6 | 6-((dimethylamino)methyl)-2,3-dimethylchromone |

| 4 | Treatment with HCl in solvent (e.g., ethanol or water) | Formation of hydrochloride salt | 4H-1-Benzopyran-4-one, 6-((dimethylamino)methyl)-2,3-dimethyl-, hydrochloride |

Analytical and Purification Techniques

- Chromatography (e.g., silica gel column chromatography) is employed to purify intermediates and the final product.

- Recrystallization from solvents such as isopropanol or petroleum ether enhances purity.

- Spectroscopic methods (NMR, MS) confirm structural integrity and substitution patterns.

- Melting point determination ensures batch consistency.

Research Findings on Preparation Optimization

- Use of BF3 etherate as a Lewis acid catalyst has been reported to facilitate certain steps such as hydroxylation and amination with improved yields.

- Controlled temperature conditions (e.g., maintaining below 25°C during initial condensation) prevent side reactions and degradation.

- Sequential addition of reagents and use of inert atmosphere (nitrogen) improve reaction specificity and product stability.

- Recent advances include catalytic N-methylation using methanol as a methyl source, producing dimethylamine derivatives with water as the only byproduct, offering greener synthesis routes.

Summary Table of Key Preparation Parameters

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Starting materials | Resacetophenone derivatives, triethyl orthoformate | Purity affects yield |

| Catalysts | Perchloric acid, BF3 etherate | Lewis acids improve reaction rates |

| Temperature | 0–25 °C for condensation; 50–60 °C for amination | Temperature control critical |

| Solvents | Acetic acid, methylene chloride, ethanol, water | Solvent choice affects solubility and reaction kinetics |

| Purification | Chromatography, recrystallization | Essential for high purity |

| Yield | Variable, typically 70–90% per step | Depends on reaction optimization |

Chemical Reactions Analysis

Types of Reactions

4H-1-Benzopyran-4-one, 6-((dimethylamino)methyl)-2,3-dimethyl-, hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

Substitution: The dimethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce dihydro derivatives.

Scientific Research Applications

4H-1-Benzopyran-4-one, 6-((dimethylamino)methyl)-2,3-dimethyl-, hydrochloride is a synthetic compound belonging to the chromone family. It features a benzopyran backbone with dimethylamino and methyl substituents. The hydrochloride form enhances its water solubility and stability, making it suitable for various applications.

Chemical Information

Reactivity

4H-1-benzopyran-4-one derivatives are reactive and can undergo nucleophilic addition and electrophilic substitution reactions. Hydroxide ions, for example, can undergo nucleophilic addition at the C2 carbon of the benzopyran ring, which can lead to degradation pathways under alkaline conditions. These compounds can also synthesize other chromone derivatives through Friedel-Crafts acylation or condensation with aldehydes.

Potential Biological Activities

4H-1-benzopyran-4-one derivatives exhibit various biological activities. Some of these include:

- Antioxidant

- Anti-inflammatory

- Antimicrobial

- Anticonvulsant

The presence of the dimethylamino group can enhance the compound's pharmacological profile, potentially improving bioavailability and efficacy in therapeutic applications. Studies suggest that this compound interacts with enzymes and receptors involved in neurotransmission and oxidative stress markers, indicating potential therapeutic roles in treating neurological disorders and antioxidant capabilities.

Applications

The applications of 4H-1-benzopyran-4-one derivatives are diverse:

| Application | Description |

|---|---|

| Medicinal Chemistry | 2-Hydroxychromone, a compound structurally similar to 4H-1-benzopyran-4-one, has antioxidant properties and is used in medicinal chemistry. |

| Functionalization | 3-Bromo-4H-1-benzopyran-4-one reacts with β-diketones, indicating its potential for functionalization. |

| Therapeutic Applications | Flavonoids, which are related compounds, have a broad spectrum of biological activities, including anti-inflammatory effects. Research indicates derivatives of 4H-1-benzopyran-4-one can interact with enzymes and receptors involved in neurotransmission, suggesting potential therapeutic roles in treating neurological disorders. Its interactions with oxidative stress markers also highlight its antioxidant capabilities. |

| Synthesis of other derivatives | Reactions involving this compound can lead to the synthesis of other chromone derivatives through mechanisms such as Friedel-Crafts acylation or condensation with aldehydes. |

Mechanism of Action

The mechanism of action of 4H-1-Benzopyran-4-one, 6-((dimethylamino)methyl)-2,3-dimethyl-, hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific biological context and are the subject of ongoing research.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The target compound’s dimethylamino-methyl and methyl substituents distinguish it from other benzopyranones. Key comparisons include:

4H-1-Benzopyran-4-one, 2,3-dimethyl-6-(4-morpholinylmethyl)-, hydrochloride (CAS 100895-54-3)

- Structural Differences: Replaces the dimethylamino group with a morpholinylmethyl group.

- Implications: The morpholine ring introduces greater hydrophilicity and hydrogen-bonding capacity compared to the tertiary amine in the target compound. This may alter solubility, bioavailability, and receptor-binding kinetics . Molecular formula: C₁₆H₂₀ClNO₃ (vs. C₁₃H₁₆ClNO₂ for the target compound). The larger molecular weight of the morpholinyl derivative may reduce membrane permeability.

3-(4-Methoxybenzoyl)-7-methyl-3,4-dihydro-2H-pyrano[4,3-b]pyran-5-one (8b)

- Structural Differences : Features a methoxybenzoyl group and a fused pyran ring.

- Melting point: 125°C (higher than many benzopyranones, suggesting crystalline stability) .

LY294002 (2-(4-morpholinyl)-8-phenyl-4H-1-benzopyran-4-one hydrochloride)

- Structural Differences : Contains a phenyl group at the 8-position and a morpholinyl group at the 2-position.

- Implications: LY294002 is a well-characterized PI3K inhibitor. The target compound’s dimethylamino group may confer distinct kinase selectivity or reduced off-target effects .

Data Tables

Table 1: Structural and Physical Comparison

Biological Activity

4H-1-Benzopyran-4-one, 6-((dimethylamino)methyl)-2,3-dimethyl-, hydrochloride, commonly referred to as a derivative of benzopyran, is a synthetic compound belonging to the chromone family. This compound has garnered attention for its diverse biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. The unique structural characteristics of this compound contribute to its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C14H18ClNO2, with a molecular weight of approximately 233.26 g/mol. The presence of dimethylamino and methyl substituents enhances its chemical reactivity and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C14H18ClNO2 |

| Molecular Weight | 233.26 g/mol |

| Solubility | Water-soluble due to hydrochloride form |

| Density | Approx. 1.0 g/cm³ |

Antioxidant Activity

Research indicates that derivatives of benzopyran compounds exhibit significant antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress in biological systems. The presence of hydroxyl groups in the structure enhances their ability to donate electrons, thus neutralizing free radicals.

Anti-inflammatory Effects

Studies have shown that 4H-1-benzopyran derivatives can modulate inflammatory pathways. They inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in the inflammatory response.

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against various pathogens. Its efficacy varies with different bacterial strains, indicating potential for development as an antimicrobial agent.

Neuroprotective Effects

Animal studies have indicated that certain derivatives of benzopyran exhibit neuroprotective effects, potentially acting as anticonvulsants. This is attributed to their ability to modulate neurotransmitter systems and reduce neuronal excitability.

Synthesis and Evaluation

A study synthesized several novel derivatives of 4H-benzopyran-4-one and evaluated their biological activities. Notably, one derivative exhibited a high uterotrophic activity (87%) based on dry uterine weight gain in female albino rats . This suggests potential applications in reproductive health.

Mechanistic Insights

The mechanism of action for the neuroprotective effects involves modulation of ion channels and neurotransmitter receptors. Compounds similar to 4H-1-benzopyran have been shown to enhance synaptic plasticity and reduce neuroinflammation .

Comparative Analysis with Related Compounds

| Compound | Biological Activity |

|---|---|

| 2-Hydroxychromone | Antioxidant properties; used in medicinal chemistry |

| 3-Bromo-4H-1-benzopyran-4-one | Reacts with β-diketones; potential for functionalization |

| Flavonoids (General) | Broad spectrum of biological activities; anti-inflammatory effects |

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling this compound in laboratory settings?

- Methodological Answer : Based on GHS classifications, the compound is associated with acute toxicity (oral, Category 4), skin irritation (Category 2), and respiratory irritation (Category 3). Researchers must use NIOSH-approved P95 respirators or EU-standard P1/ABEK-P2 filters for particle protection. Full PPE, including gloves, face shields, and lab coats, is mandatory. Avoid dust formation via controlled ventilation and use closed systems during synthesis. Post-exposure protocols include immediate rinsing (15+ minutes for eyes) and medical consultation .

Q. How can researchers determine physicochemical properties (e.g., solubility, stability) when data are unavailable?

- Methodological Answer : For missing data (e.g., melting point, logP), employ experimental techniques:

- Solubility : Use shake-flask method with HPLC quantification across solvents (polar/non-polar).

- Stability : Conduct accelerated stability studies under varying pH, temperature, and light conditions (ICH Q1A guidelines).

- Partition coefficient (logP) : Utilize reverse-phase HPLC with reference standards .

Q. What synthetic routes are documented for structurally related benzopyran derivatives?

- Methodological Answer : Analogous compounds (e.g., 3-(2-Benzoylallyl)-4-hydroxy-6-methylpyran-2-one) are synthesized via nucleophilic addition or cyclization. For example, ethoxypropyl derivatives are formed using sodium ethoxide in ethanol, followed by column chromatography (silica gel, petroleum ether/ether eluent). Reaction optimization may involve adjusting stoichiometry, temperature, or catalyst (e.g., Pd-mediated reductive cyclization) .

Advanced Research Questions

Q. How can contradictions in toxicity data across sources be resolved?

- Methodological Answer : Discrepancies in SDS entries (e.g., conflicting GHS classifications) require cross-validation:

- In vitro assays : Perform MTT assays on human cell lines (e.g., HepG2) to assess acute cytotoxicity.

- In silico modeling : Use QSAR tools (e.g., OECD Toolbox) to predict toxicity endpoints.

- Literature triangulation : Compare peer-reviewed studies (e.g., NIST data) with regulatory databases (ECHA, OSHA) .

Q. What advanced analytical techniques validate the compound’s purity and structural integrity?

- Methodological Answer :

- Purity : High-resolution LC-MS with charged aerosol detection (CAD) for non-UV-active impurities.

- Structural confirmation : 2D NMR (HSQC, HMBC) to resolve aromatic proton couplings and heteronuclear correlations.

- Crystallography : X-ray diffraction for absolute configuration determination, if single crystals are obtainable .

Q. How can researchers design experiments to assess metabolic stability or degradation pathways?

- Methodological Answer :

- In vitro metabolism : Incubate with liver microsomes (human/rat) and analyze metabolites via UPLC-QTOF-MS.

- Forced degradation : Expose to oxidative (H₂O₂), thermal (40–80°C), and photolytic (ICH Q1B) conditions, then track degradation products.

- Ecotoxicity : Use OECD 201/202 guidelines for algal or Daphnia magna assays if environmental release is a concern .

Q. What strategies mitigate batch-to-batch variability in synthesis?

- Methodological Answer :

- Process Analytical Technology (PAT) : Implement inline FTIR or Raman spectroscopy for real-time reaction monitoring.

- Design of Experiments (DoE) : Optimize parameters (e.g., temperature, catalyst loading) using response surface methodology.

- Quality by Design (QbD) : Define critical quality attributes (CQAs) and control raw material variability via supplier audits .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.